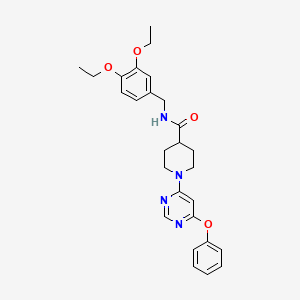

N-(3,4-diethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-diethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as DPP4 inhibitor, is a chemical compound that has been extensively studied in the field of pharmacology. This compound is known for its ability to inhibit the enzyme dipeptidyl peptidase 4 (DPP4), which is involved in the regulation of glucose metabolism.

Applications De Recherche Scientifique

Synthesis and Medicinal Applications

N-(3,4-diethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is explored in various chemical syntheses and medicinal applications, particularly in the context of its potential biological activities and roles in drug development. The compound's structure allows for versatile chemical modifications, leading to the synthesis of various derivatives with potential therapeutic applications.

Synthesis of Novel Heterocyclic Compounds : A study by Abu‐Hashem et al. (2020) detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, targeting anti-inflammatory and analgesic agents. The process involved synthesizing various compounds, including benzodifuranyl derivatives and thiazolopyrimidines, showcasing the compound's role in developing new chemical entities with potential COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Anticancer Activity and Drug Development : Research by Theivendren et al. (2018) involved the formulation of pyrimidine nanoparticles to evaluate their anticancer activity. This study demonstrated the potential of pyrimidine derivatives in cancer treatment, highlighting the significance of structural optimization for enhancing drug efficacy and targeting specific kinases implicated in cancer pathways (Theivendren et al., 2018).

Marine-Sourced Natural Product Synthesis : Efforts by Joshi and Dodge (2021) to synthesize marine-sourced natural products via the preparation of pyrimidinyl benzamides by amide bond formation shed light on the utility of such compounds in developing antibacterial drugs. The study underscores the importance of nature-derived compounds in the pharmaceutical industry and the challenges associated with synthesizing complex structures (Joshi & Dodge, 2021).

HIV Research and Therapeutics : Investigations into the role of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors by Tang et al. (2010) demonstrate the compound's significance in developing treatments for HIV/AIDS. These studies highlight the importance of structural modifications to enhance the potency and selectivity of antiviral agents against resistant strains of HIV (Tang et al., 2010).

Propriétés

IUPAC Name |

N-[(3,4-diethoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O4/c1-3-33-23-11-10-20(16-24(23)34-4-2)18-28-27(32)21-12-14-31(15-13-21)25-17-26(30-19-29-25)35-22-8-6-5-7-9-22/h5-11,16-17,19,21H,3-4,12-15,18H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRRXFAHLJWXQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2768785.png)

![3-Cyclopropyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2768788.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2768792.png)

![N-(2,6-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2768794.png)

![2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2768795.png)

![3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-methyl-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2768804.png)

![N-benzyl-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2768807.png)